molecular formula C16H11F4N3O2S B1676219 Mavacoxib CAS No. 170569-88-7

Mavacoxib

Cat. No. B1676219
M. Wt: 385.3 g/mol
InChI Key: TTZNQDOUNXBMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mavacoxib, also known by the trade name Trocoxil, is a veterinary drug used to treat pain and inflammation in dogs with degenerative joint disease . It is a COX-2 inhibitor . Mavacoxib, along with other COX-2 selective inhibitors, celecoxib, valdecoxib, and parecoxib, were discovered by a team at the Searle division of Monsanto .


Molecular Structure Analysis

The structure of Mavacoxib has been confirmed by use of elemental analysis and spectroscopic methods such as UV, IR, NMR (1H, 13C, and 19F), and MS . The crystal structure has been confirmed by use of X-ray diffraction, (powder and single crystal), Differential scanning calorimetry, and Thermal analysis .


Chemical Reactions Analysis

Mavacoxib is a diarylsubstituted pyrazole . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .


Physical And Chemical Properties Analysis

Mavacoxib is highly lipid but very poorly water-soluble . It has a molecular weight of 385.34 g·mol−1 .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Mavacoxib, a nonsteroidal anti-inflammatory drug (NSAID), exhibits unique pharmacokinetic and pharmacodynamic properties, particularly in dogs. It demonstrates very slow body clearance, a long elimination half-life, and a large distribution volume. Mavacoxib's elimination primarily occurs through biliary secretion, with minimal renal excretion. Interestingly, pharmacokinetic profiles differ between healthy dogs and those with osteoarthritis, indicating variations influenced by factors like body weight, breed, and age (Lees et al., 2015).

Anti-Cancer Properties

Mavacoxib demonstrates anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro. It inhibits cell migration and increases apoptosis in cancer cells, suggesting potential utility in cancer treatment. Notably, mavacoxib's cytotoxic effect on cancer stem cells, derived from osteosarcoma cell lines, highlights its significance in oncological research (Pang et al., 2014).

Pharmacokinetics in Non-Canine Species

In Caribbean flamingos, mavacoxib shows potential for managing osteoarthritis and other inflammatory conditions. A study determined its pharmacokinetics following a single-dose oral administration, leading to plasma concentrations above the therapeutic level established for dogs. This finding suggests the need for further research to establish appropriate dosing recommendations in non-canine species (Huckins et al., 2020).

Osteoarthritis Management in Dogs

Mavacoxib's efficacy in managing canine osteoarthritis is evident. Studies employing force platform analysis and pedobarographic analyses have shown significant improvements in parameters like peak vertical force and vertical impulse in dogs with severe coxofemoral osteoarthrosis, indicating its potential in treating lameness associated with osteoarthritis of the hip joint (Vilar et al., 2013).

Safety And Hazards

Mavacoxib may be harmful if inhaled, absorbed through the skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is not flammable or combustible .

properties

IUPAC Name

4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZNQDOUNXBMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168880
Record name Mavacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mavacoxib

CAS RN

170569-88-7
Record name Mavacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170569-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mavacoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT7X7SR77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The following procedure describes a method of preparing the crystal Form I of 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide without isolating the crystal Form II. 2-propanol (70 ml) and ethyl trifluoroacetate (27.15 g, 0.191 moles) are added to a first vessel, followed by a line wash of 2-propanol (10 ml). Next, 25% sodium methoxide in methanol (37.5 g, 0.174 moles) is added to the vessel, followed by a line wash of 2-propanol (10 ml). Next, 4-fluoroacetophenone (20 g, 0.145 moles) is added followed by a line wash of 2-propanol (10 ml). The contents of vessel are heated to 55° C. and held at that temperature for 2 hours, then cooled to ambient temperature. Water (110 ml), concentrated hydrochloric acid (20.0 g, 0.203 moles), and 4-sulfonamidophenylhydrazine hydrochloride (32.4 g, 0.145 moles) are added to a second vessel, followed by a line wash of water (10 ml). The contents of the first vessel are added to the second vessel, followed by a line wash of 2-propanol (60 ml). The combined contents are heated at 70° C. for 2 hours, then cooled to 55° C. and seeded with 10 mg (0.05% wt/wt relative to 4-fluoroacetophenone) of Form I of 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide. The contents are held at 55° C. for 6 hours, then cooled to ambient temperature and filtered. The product is washed with 50% aqueous 2-propanol (120 ml) and water (60 ml), then dried under vacuum at 55° C. to give 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide of the desired Form I polymorph (44.8 g, 80%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
32.4 g
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Quantity
27.15 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mavacoxib
Reactant of Route 2
Reactant of Route 2
Mavacoxib
Reactant of Route 3
Mavacoxib
Reactant of Route 4
Reactant of Route 4
Mavacoxib
Reactant of Route 5
Reactant of Route 5
Mavacoxib
Reactant of Route 6
Reactant of Route 6
Mavacoxib

Citations

For This Compound
662
Citations
P Lees, L Pelligand, J Elliott, PL Toutain… - Journal of Veterinary …, 2015 - Wiley Online Library
… OA subjects treated with mavacoxib. The dosage schedule of mavacoxib for clinical use has … concentrations of mavacoxib achieved in OA dogs. In addition to the specific properties of …
Number of citations: 35 onlinelibrary.wiley.com
SR Cox, SP Lesman, JF Boucher… - Journal of Veterinary …, 2010 - Wiley Online Library
… % when mavacoxib was administered with food. Following intravenous administration, the total body plasma clearance of mavacoxib was … The plasma protein binding of mavacoxib was …
Number of citations: 85 onlinelibrary.wiley.com
MB Walton, EC Cowderoy… - Veterinary …, 2014 - Wiley Online Library
… Mavacoxib is a long‐acting NSAID given as a monthly tablet. This study compares these … Clinical efficacy and adverse event rates are similar for meloxicam and mavacoxib when …
M Payne‐Johnson, C Becskei, Y Chaudhry… - Veterinary …, 2015 - Wiley Online Library
… were also administered placebo for carprofen daily for the same duration as mavacoxib … placebo for mavacoxib on the same schedule as active mavacoxib. Placebos for mavacoxib and …
L Dhondt, M Devreese, S Croubels, S De Baere… - Scientific reports, 2017 - nature.com
Selective COX-2 inhibitors are non-steroidal anti-inflammatory drugs which directly target cyclooxygenase-2 (COX-2), an enzyme mainly responsible for induction of inflammation, …
Number of citations: 31 www.nature.com
LY Pang, SA Argyle, A Kamida… - BMC Veterinary …, 2014 - bmcvetres.biomedcentral.com
… mavacoxib, on cancer cell and cancer stem cell survival. We demonstrate that mavacoxib … cells derived from osteosarcoma cell lines are sensitive to the cytotoxic effect of mavacoxib. …
Number of citations: 56 bmcvetres.biomedcentral.com
SR Cox, S Liao, M Payne‐Johnson… - Journal of Veterinary …, 2011 - Wiley Online Library
… Mavacoxib exhibited relatively broad BSV in Cl/F and V d /F, … The typical value for mavacoxib’s terminal elimination … with mavacoxib 2 mg/kg will maintain trough plasma mavacoxib …
Number of citations: 48 onlinelibrary.wiley.com
EA Hurst, LY Pang, DJ Argyle - Veterinary and comparative …, 2019 - Wiley Online Library
… We show here that mavacoxib is cytotoxic to … mavacoxib can exert these effects independently of elevated COX-2 expression. This study highlights the potential novel use of mavacoxib …
Number of citations: 30 onlinelibrary.wiley.com
M Salichs, L Badiella, P Sarasola, J Homedes - Plos one, 2022 - journals.plos.org
Background This prospective, multisite, blinded, randomized, non-inferiority clinical study aimed to confirm the efficacy and safety of enflicoxib in the treatment of pain and inflammation …
Number of citations: 3 journals.plos.org
GL Huckins, JW Carpenter, S Dias… - Journal of Zoo and Wildlife …, 2020 - BioOne
… mavacoxib in Caribbean flamingos (Phoenicopterus ruber ruber) after a single-dose oral administration of 6 mg/kg (n = 6). Plasma mavacoxib … of this study, mavacoxib dosed at 6 mg/kg …
Number of citations: 7 bioone.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.